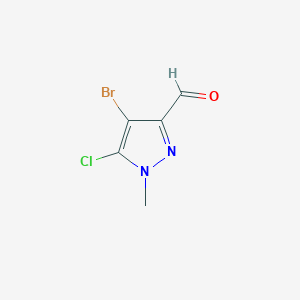

4-Bromo-5-chloro-1-méthyl-1H-pyrazole-3-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

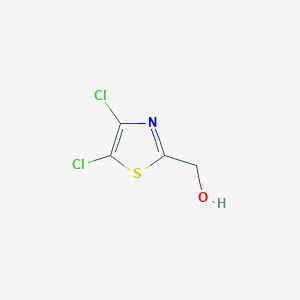

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H4BrClN2O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Applications De Recherche Scientifique

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

Material Science: It is utilized in the preparation of functional materials, including polymers and dyes.

Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Mécanisme D'action

Target of Action

Pyrazole derivatives, like “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”, often interact with various enzymes and receptors in the body. These could include enzymes involved in metabolic pathways or receptors on the surface of cells .

Mode of Action

The compound might bind to its target, causing a change in the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .

Biochemical Pathways

Depending on the specific targets of “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”, various biochemical pathways could be affected. This could lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde” would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence how well it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde” would depend on its specific targets and the pathways it affects. This could range from changes in cell signaling and function to potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”. For example, certain conditions might enhance or inhibit its activity, or affect its stability .

Analyse Biochimique

Biochemical Properties

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can lead to the modulation of oxidative stress levels within cells. Additionally, 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .

Cellular Effects

The effects of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . Additionally, 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde in laboratory settings have been studied extensively. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloropyrazole and methyl iodide.

Methylation: The first step involves the methylation of 4-bromo-3-chloropyrazole using methyl iodide in the presence of a base such as potassium carbonate. This reaction yields 4-bromo-5-chloro-1-methylpyrazole.

Formylation: The next step is the formylation of 4-bromo-5-chloro-1-methylpyrazole using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This reaction introduces the formyl group at the 3-position, yielding 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation: Amines or hydrazines in the presence of acid or base catalysts.

Major Products Formed

Substitution: Products with substituted nucleophiles at the bromine or chlorine positions.

Oxidation: 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Reduction: 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-methanol.

Condensation: Imines or hydrazones derived from the aldehyde group.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-3-chloro-1-methyl-1H-pyrazole: Lacks the aldehyde group, making it less reactive in condensation reactions.

4-Bromo-5-chloro-1H-pyrazole-3-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.

5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

Uniqueness

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, as well as the aldehyde and methyl groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Propriétés

IUPAC Name |

4-bromo-5-chloro-1-methylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHJZNCUQCISTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2575739.png)

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575742.png)

![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B2575743.png)

![N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide](/img/structure/B2575745.png)

![1-(3-(methylthio)phenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2575748.png)

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2575752.png)

![Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate](/img/structure/B2575755.png)

![8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2575759.png)